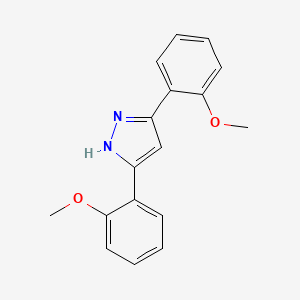![molecular formula C11H13BrN2O B6164337 6-(2-bromopyridin-4-yl)-2-oxa-6-azaspiro[3.4]octane CAS No. 2731015-00-0](/img/no-structure.png)
6-(2-bromopyridin-4-yl)-2-oxa-6-azaspiro[3.4]octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2-bromopyridin-4-yl)-2-oxa-6-azaspiro[3.4]octane, also known as 6-BP2OA, is an organic compound that is gaining attention in the scientific community due to its potential applications in the synthesis of pharmaceuticals and other compounds. This compound is derived from a ring-shaped structure, which is composed of six carbon atoms, two nitrogen atoms, and two oxygen atoms. This compound is known to be an effective and efficient synthetic tool for the production of various pharmaceuticals and other compounds.
Mécanisme D'action
The mechanism of action of 6-(2-bromopyridin-4-yl)-2-oxa-6-azaspiro[3.4]octane is not yet fully understood. However, it is believed that the compound acts as a catalyst for the formation of various pharmaceuticals and other compounds. It is thought that this compound facilitates the reaction of bromopyridine with 2-oxa-6-azaspiro[3.4]octane, allowing for the formation of the desired products.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have yet to be fully studied. However, the compound has been shown to be non-toxic and non-irritating to human skin. Additionally, it has been found to be non-reactive with other compounds and is not known to cause any adverse effects.
Avantages Et Limitations Des Expériences En Laboratoire
6-(2-bromopyridin-4-yl)-2-oxa-6-azaspiro[3.4]octane has several advantages and limitations when used in laboratory experiments. One of the main advantages of using this compound is its low cost and availability. Additionally, it is a non-toxic and non-irritating compound, making it a safe and effective synthetic tool. However, the compound is not suitable for all experiments, as it is not known to be reactive with other compounds and is not suitable for the synthesis of certain pharmaceuticals.
Orientations Futures
Due to the increasing interest in 6-(2-bromopyridin-4-yl)-2-oxa-6-azaspiro[3.4]octane, there are a number of potential future directions for research. One potential direction is to further investigate the mechanism of action of the compound. Additionally, further research could be conducted to explore the potential applications of this compound in the synthesis of various pharmaceuticals and other compounds. Furthermore, further studies could be conducted to explore the biochemical and physiological effects of the compound. Finally, research could be conducted to explore the advantages and limitations of using this compound in laboratory experiments.
Méthodes De Synthèse
6-(2-bromopyridin-4-yl)-2-oxa-6-azaspiro[3.4]octane can be synthesized using a variety of methods. The most common synthesis route involves the reaction of bromopyridine with 2-oxa-6-azaspiro[3.4]octane. This reaction is typically carried out in a two-step process. First, the bromopyridine is reacted with an acid catalyst to form the bromopyridine-2-oxa-6-azaspiro[3.4]octane intermediate. This intermediate is then reacted with a base to form the desired this compound product.
Applications De Recherche Scientifique
6-(2-bromopyridin-4-yl)-2-oxa-6-azaspiro[3.4]octane has been used as an important synthetic tool in the production of various pharmaceuticals and other compounds. This compound has been used to synthesize a variety of drugs, including anti-cancer agents, anti-inflammatory agents, and anticonvulsants. Additionally, this compound has been used in the synthesis of various other compounds, such as polymers, dyes, and pigments.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 6-(2-bromopyridin-4-yl)-2-oxa-6-azaspiro[3.4]octane involves the reaction of 2-bromopyridine with 1,4-dioxane and sodium hydride to form a key intermediate, which is then reacted with 1,2-diaminocyclohexane to yield the final product.", "Starting Materials": [ "2-bromopyridine", "1,4-dioxane", "sodium hydride", "1,2-diaminocyclohexane" ], "Reaction": [ "Step 1: Dissolve 2-bromopyridine (1.0 equiv) in dry 1,4-dioxane and add sodium hydride (1.2 equiv) slowly with stirring at room temperature.", "Step 2: Heat the reaction mixture to reflux for 4 hours.", "Step 3: Cool the reaction mixture to room temperature and add 1,2-diaminocyclohexane (1.2 equiv).", "Step 4: Heat the reaction mixture to reflux for 24 hours.", "Step 5: Cool the reaction mixture to room temperature and filter the precipitate.", "Step 6: Wash the precipitate with diethyl ether and dry under vacuum to obtain the final product, 6-(2-bromopyridin-4-yl)-2-oxa-6-azaspiro[3.4]octane." ] } | |
Numéro CAS |
2731015-00-0 |
Formule moléculaire |
C11H13BrN2O |
Poids moléculaire |
269.1 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



